

In-Depth Technical Guide to the Inhibition of HtrA2 by Ucf-101

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Compound of Interest

Compound Name: Ucf-101

Cat. No.: B7773182

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Core Principles of HtrA2 Inhibition by the Selective Compound Ucf-101

High-temperature requirement A2 (HtrA2), also known as Omi, is a mitochondrial serine protease that plays a dual role in cellular homeostasis. Within the mitochondria, it functions as a chaperone and protease, contributing to protein quality control. However, upon apoptotic stimuli, HtrA2 is released into the cytosol, where it promotes programmed cell death through both caspase-dependent and caspase-independent pathways. The dysregulation of HtrA2 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. **Ucf-101** has been identified as a potent, selective, and reversible inhibitor of HtrA2, offering a valuable tool for studying its physiological functions and as a potential lead compound for drug development.

This technical guide provides a comprehensive overview of the basic principles of inhibiting HtrA2 with **Ucf-101**, including its mechanism of action, the signaling pathways involved, and detailed experimental protocols for its characterization.

Mechanism of Action of Ucf-101

Ucf-101 acts as a selective and competitive inhibitor of the pro-apoptotic protease activity of HtrA2.^[1] It is a cell-permeable furfurylidine-thiobarbituric acid compound that directly targets

the enzymatic function of HtrA2.[2] While the precise atomic-level binding interaction is yet to be fully elucidated by co-crystallography, as a competitive inhibitor, it is understood to bind to the active site of the HtrA2 protease domain, thereby preventing substrate access and subsequent cleavage. The catalytic triad of the HtrA2 serine protease domain is composed of the residues His198, Asp228, and Ser306.[2]

Quantitative Data on Ucf-101 Inhibition of HtrA2

The inhibitory potency of **Ucf-101** against HtrA2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the efficacy of an inhibitor.

Parameter	Value	Target	Reference
IC50	9.5 μ M	His-Omi	[1]
IC50	8.1 μ M	Recombinant HtrA2-protease	[3]
Specificity	IC50 > 200 μ M	Various other serine proteases	

HtrA2 Signaling Pathways and the Impact of Ucf-101 Inhibition

HtrA2 is a key player in the intrinsic apoptotic pathway. Upon its release from the mitochondria, it contributes to cell death through two primary mechanisms.

1. Caspase-Dependent Apoptosis:

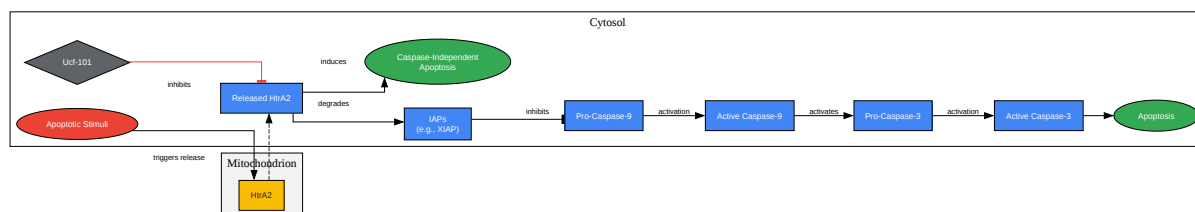
- **IAP Antagonism:** In the cytosol, HtrA2 can bind to and cleave Inhibitor of Apoptosis Proteins (IAPs), such as XIAP. This action removes the inhibitory effect of IAPs on caspases, particularly caspase-3 and caspase-9, leading to their activation and the execution of apoptosis.
- **Ucf-101 Intervention:** By inhibiting the proteolytic activity of HtrA2, **Ucf-101** prevents the degradation of IAPs. This, in turn, preserves the inhibition of caspases and attenuates the

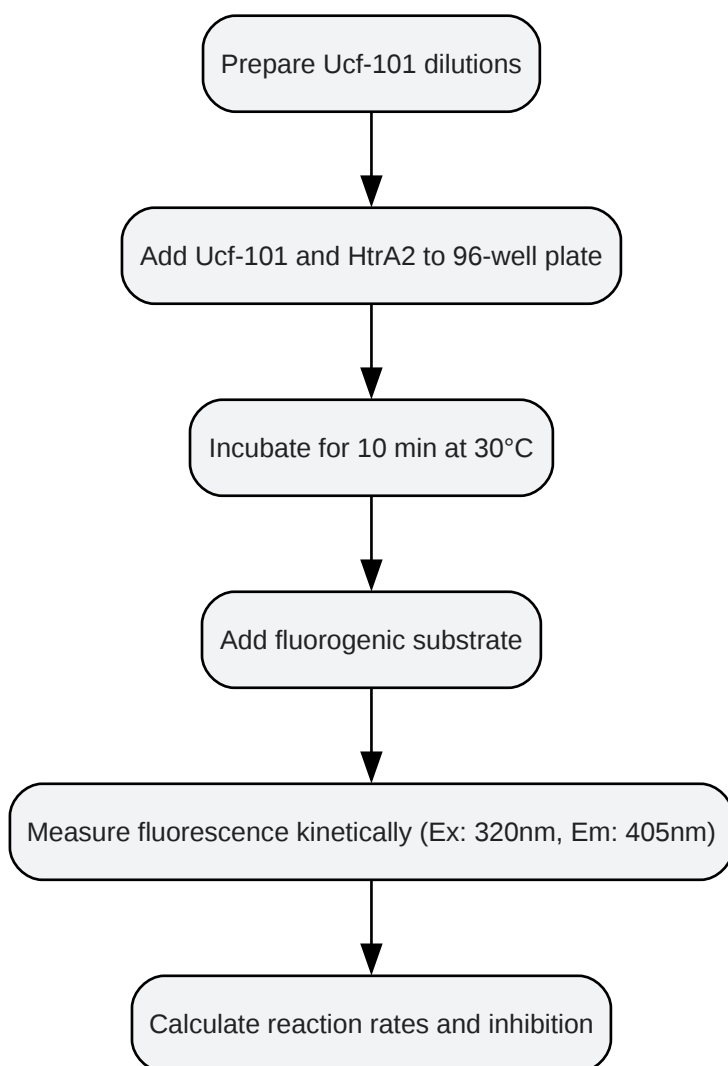
caspase-dependent apoptotic cascade.

2. Caspase-Independent Apoptosis:

- **Direct Proteolysis:** HtrA2 can also induce apoptosis independently of caspases through its own serine protease activity.
- **Ucf-101 Intervention:** **Ucf-101** directly blocks this caspase-independent cell death pathway by inhibiting the catalytic activity of HtrA2.

The signaling cascade can be visualized as follows:





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References

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